Avitriptan

Description

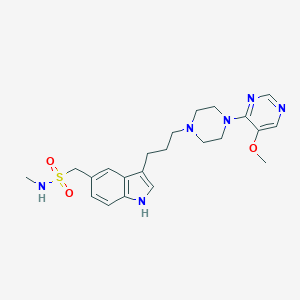

Structure

3D Structure

Properties

IUPAC Name |

1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O3S/c1-23-32(29,30)15-17-5-6-20-19(12-17)18(13-25-20)4-3-7-27-8-10-28(11-9-27)22-21(31-2)14-24-16-26-22/h5-6,12-14,16,23,25H,3-4,7-11,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRZVGHXUPBWIOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCCN3CCN(CC3)C4=NC=NC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164718 | |

| Record name | Avitriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151140-96-4 | |

| Record name | Avitriptan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151140-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Avitriptan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151140964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avitriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AVITRIPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RS056L04P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Avitriptan: A Technical Guide to its Chemical Structure and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avitriptan (developmental code name BMS-180048) is a potent and selective serotonin 5-HT1B and 5-HT1D receptor agonist that was investigated as a potential treatment for migraine headaches. Although it reached Phase III clinical trials, it was never marketed. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, intended for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a synthetic compound belonging to the triptan class of drugs. Its chemical structure is characterized by an indole core, similar to the neurotransmitter serotonin.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide[1] |

| SMILES | CNS(=O)(=O)Cc1ccc2c(c1)nc(c2)CCCN3CCN(CC3)c4ncncc4OC |

| InChI Key | WRZVGHXUPBWIOO-UHFFFAOYSA-N[1][2] |

| CAS Number | 151140-96-4[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C22H30N6O3S | [1] |

| Molecular Weight | 458.58 g/mol | |

| Predicted logP | 1.8 | |

| Boiling Point | 708°C at 760 mmHg | |

| Solubility | Slightly soluble in DMSO (sonicated) and water (heated), and in methanol. |

Pharmacological Profile

Mechanism of Action

This compound exerts its pharmacological effects primarily through its agonist activity at serotonin 5-HT1B and 5-HT1D receptors. The activation of these receptors is believed to alleviate migraine through a multi-faceted mechanism:

-

Cranial Vasoconstriction: Triptans constrict dilated intracranial extracerebral blood vessels, a key feature of migraine attacks.

-

Inhibition of Neuropeptide Release: They inhibit the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), from trigeminal nerve endings.

-

Inhibition of Nociceptive Neurotransmission: Triptans are thought to inhibit pain signal transmission within the trigeminal nucleus caudalis in the brainstem.

In addition to its primary targets, this compound has been shown to be a weak agonist at the 5-HT2A receptor and a weak agonist of the aryl hydrocarbon receptor (AhR).

Receptor Binding Affinity

The binding affinity of this compound for various serotonin receptor subtypes has been characterized and is comparable to that of sumatriptan.

Table 3: Pharmacological Data for this compound

| Parameter | Value |

| 5-HT1B Receptor Affinity (pKi) | 7.9 |

| 5-HT1D Receptor Affinity (pKi) | 8.4 |

| 5-HT1A Receptor Affinity (pKi) | 6.5 |

| 5-HT1E Receptor Affinity (pKi) | 6.9 |

| 5-HT1F Receptor Affinity (pKi) | 7.6 |

| 5-HT2A Receptor Agonist Activity (EC50) | 123 nM |

Pharmacokinetics

Clinical studies have provided insights into the pharmacokinetic profile of this compound:

-

Absorption: this compound is rapidly absorbed after oral administration, with peak plasma concentrations (Tmax) reached within 1 to 2 hours.

-

Metabolism: Information on the specific metabolic pathways of this compound is limited in the public domain.

-

Elimination: The terminal half-life of this compound is approximately 8 hours.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are not extensively available in the public literature. However, general methodologies for the synthesis of triptans and for conducting relevant in vitro and in vivo assays are well-established.

Synthesis

The synthesis of this compound, like other triptans, likely involves a multi-step process. A key step mentioned in the literature is an efficient Fischer Indole Synthesis. This classical method involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring system, a core component of this compound's structure. Subsequent steps would involve the elaboration of the side chains at the C3 and C5 positions of the indole ring.

In Vitro Radioligand Binding Assay

A standard protocol to determine the binding affinity of this compound to serotonin receptors would involve a competitive radioligand binding assay. A general workflow is as follows:

Caption: General workflow for a radioligand binding assay.

In Vivo Migraine Model

The efficacy of this compound in an animal model of migraine can be assessed using various established protocols. One common model involves the administration of nitroglycerin (NTG) to rodents, which induces a state of hyperalgesia, mimicking migraine-like pain.

Caption: Workflow for an in vivo nitroglycerin-induced migraine model.

Signaling Pathway

The primary therapeutic effect of this compound is mediated through the Gi/o-coupled 5-HT1B and 5-HT1D receptors. Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and subsequent downstream effects that contribute to the alleviation of migraine.

References

Avitriptan's Mechanism of Action on 5-HT1B/1D Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Avitriptan (BMS-180048) is a potent and selective serotonin 5-HT1B and 5-HT1D receptor agonist developed for the acute treatment of migraine. Its therapeutic efficacy stems from its ability to mediate vasoconstriction of dilated cerebral blood vessels and inhibit the release of pro-inflammatory neuropeptides in the trigeminal nervous system. This technical guide provides an in-depth analysis of this compound's mechanism of action at the 5-HT1B and 5-HT1D receptors, presenting quantitative data on its binding affinity and functional potency, detailed experimental methodologies for its characterization, and visual representations of its signaling pathways and therapeutic action.

Quantitative Analysis of this compound's Receptor Interactions

This compound's interaction with 5-HT1B and 5-HT1D receptors has been quantified through various in vitro and in vivo studies. The following tables summarize the key binding affinity and functional activity parameters of this compound, comparing it with the first-generation triptan, Sumatriptan.

Table 1: Binding Affinity of this compound and Sumatriptan at Serotonin (5-HT) Receptors

| Compound | 5-HT1A (rat) | 5-HT1B (rat) | 5-HT1B (human) | 5-HT1D (human) | 5-HT2 (rat) | 5-HT3 (rat) |

| pKi | pKi | pKi | pKi | pKi | pKi | |

| This compound | 7.15 | 7.44 | 7.68 | 8.36 | 5.68 | <6.0 |

| Sumatriptan | 7.00 | 7.57 | 7.54 | 8.14 | <5.0 | <5.0 |

Data sourced from Yocca et al. (1995) and Bristol-Myers Squibb files, as cited in Saxena et al. (1997)[1]. pKi is the negative logarithm of the inhibitory constant (Ki), with a higher value indicating greater binding affinity.

Table 2: Functional Activity of this compound and Sumatriptan

| Compound | Assay | Tissue/Model | Parameter | Value |

| This compound | Vasoconstriction | Human Isolated Coronary Artery | pD2 | 7.39 ± 0.09 |

| Emax (% of K+) | 13.0 ± 4.5 | |||

| Vasoconstriction | Porcine Carotid Arteriovenous Anastomoses | ED50 (i.v.) | 76 ± 23 µg·kg⁻¹ | |

| Sumatriptan | Vasoconstriction | Human Isolated Coronary Artery | pD2 | 6.33 ± 0.09 |

| Emax (% of K+) | 15.5 ± 2.3 | |||

| Vasoconstriction | Porcine Carotid Arteriovenous Anastomoses | ED50 (i.v.) | 63 ± 17 µg·kg⁻¹ |

Data for human isolated coronary artery and porcine carotid arteriovenous anastomoses from Saxena et al. (1997)[2]. pD2 is the negative logarithm of the EC50, representing the molar concentration of an agonist that produces 50% of the maximal possible response. Emax is the maximum response achievable by the agonist. ED50 is the dose that produces 50% of the maximal response in vivo.

Core Mechanism of Action: Signaling Pathways

This compound, as a 5-HT1B/1D receptor agonist, initiates a cascade of intracellular events upon binding to these receptors. These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gαi/o).

The activation of 5-HT1B/1D receptors by this compound leads to the dissociation of the G-protein heterotrimer into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels has several downstream consequences, including the modulation of protein kinase A (PKA) activity.

Furthermore, the Gβγ subunit can directly modulate the activity of ion channels, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs). Activation of GIRKs leads to potassium efflux and hyperpolarization of the cell membrane, while inhibition of VGCCs reduces calcium influx. These ionic changes contribute to the overall inhibitory effect on neuronal firing and neurotransmitter release.

Recent studies have also implicated the mitogen-activated protein kinase (MAPK) pathway in 5-HT1B/1D receptor signaling.

Experimental Protocols

The characterization of this compound's interaction with 5-HT1B/1D receptors relies on two primary experimental approaches: radioligand binding assays to determine affinity and functional assays to measure agonist activity.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of this compound for the 5-HT1B and 5-HT1D receptors by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Receptor Preparation: Membranes from cells stably expressing human recombinant 5-HT1B or 5-HT1D receptors are prepared. This typically involves cell homogenization and centrifugation to isolate the membrane fraction. Protein concentration is determined using a standard method like the Bradford assay.

-

Radioligand: A specific radioligand with high affinity for the target receptor is used, for example, [³H]-GR125743 for 5-HT1B/1D receptors.

-

Assay Incubation: The receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound. The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand in the solution. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Avitriptan as an Aryl Hydrocarbon Receptor Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avitriptan, a pharmaceutical agent initially developed as a selective 5-HT1B/1D receptor agonist for the treatment of migraine, has been identified as a novel, albeit weak, agonist of the Aryl Hydrocarbon Receptor (AhR).[1][2][3] This discovery opens new avenues for investigating the off-target effects of this compound and exploring its potential therapeutic applications beyond its intended use, particularly in contexts where AhR modulation is desirable. This technical guide provides an in-depth overview of the interaction between this compound and the AhR, summarizing key quantitative data, detailing experimental methodologies, and illustrating the associated signaling pathways.

Core Findings

This compound has been characterized as a low-affinity ligand and a weak partial agonist of the human Aryl Hydrocarbon Receptor.[1][2] Its interaction with AhR initiates the canonical signaling cascade, including nuclear translocation of the receptor and subsequent induction of target gene expression, most notably Cytochrome P450 1A1 (CYP1A1). However, the potency and efficacy of this compound in activating AhR are significantly lower than those of classical high-affinity agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).

Data Presentation

The following tables summarize the key quantitative findings regarding this compound's activity as an AhR agonist.

Table 1: AhR Activation by this compound in a Luciferase Reporter Gene Assay

| Parameter | Cell Line | Concentration of this compound | Result | Reference |

| Efficacy | AZ-AHR (Human Hepatoma) | 100 µM | ~3% of the maximal induction achieved with TCDD | |

| EC50 | AZ-AHR (Human Hepatoma) | Not Determined | The study did not report a specific EC50 value. |

Table 2: AhR Binding Affinity of this compound

| Assay Type | System | Radioligand | Result | Reference |

| Competitive Radioligand Binding | Mouse Hepa1c1c7 cytosol | [3H]-TCDD (2 nM) | This compound at 1000 µM inhibited ~50% of specific [3H]-TCDD binding. | |

| Molecular Docking (Computational) | Human AhR Ligand Binding Domain | - | Binding Affinity: -3.1 kcal/mol |

Table 3: Induction of AhR Target Gene CYP1A1 by this compound

| Cell Line | Treatment | Fold Induction of CYP1A1 mRNA | Reference |

| LS180 (Human Colon Adenocarcinoma) | This compound (100 µM) for 24h | ~38-fold | |

| MIHA (Immortalized Human Hepatocytes) | This compound (100 µM) for 24h | ~215-fold | |

| AhR-knockout MIHA | This compound (100 µM) for 24h | No induction |

Signaling Pathway and Mechanism of Action

Upon binding to this compound, the cytosolic AhR complex undergoes a conformational change, leading to the dissociation of chaperone proteins. The activated AhR then translocates to the nucleus, where it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex subsequently binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby initiating their transcription.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Luciferase Reporter Gene Assay for AhR Activation

This assay quantifies the ability of a compound to activate the AhR signaling pathway.

References

- 1. Antimigraine Drug this compound Is a Ligand and Agonist of Human Aryl Hydrocarbon Receptor That Induces CYP1A1 in Hepatic and Intestinal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antimigraine Drug this compound Is a Ligand and Agonist of Human Aryl Hydrocarbon Receptor that Induces CYP1A1 in Hepatic and Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]

BMS-180048 (Avitriptan): A Technical Overview of its Development and Discontinuation

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-180048, also known as Avitriptan, was a promising drug candidate developed by Bristol-Myers Squibb in the 1990s for the acute treatment of migraine. As a member of the triptan class of drugs, its mechanism of action centered on the serotonin (5-HT) receptor system. Despite reaching late-stage clinical development, its journey was ultimately halted. This technical guide provides a comprehensive overview of the development history of BMS-180048, from its preclinical pharmacology to its clinical evaluation and eventual discontinuation, based on publicly available scientific literature.

Preclinical Development

Mechanism of Action

BMS-180048 is a potent and selective agonist of the serotonin 5-HT1B and 5-HT1D receptors. These receptors are predominantly located on intracranial blood vessels and presynaptic trigeminal nerve endings. The therapeutic rationale for triptans in migraine treatment is based on a three-pronged mechanism:

-

Cranial Vasoconstriction: Activation of 5-HT1B receptors on dilated intracranial arteries is believed to counteract the vasodilation associated with migraine attacks.

-

Inhibition of Neuropeptide Release: Stimulation of presynaptic 5-HT1D receptors on trigeminal nerve terminals inhibits the release of pro-inflammatory vasoactive neuropeptides, such as calcitonin gene-related peptide (CGRP).

-

Inhibition of Nociceptive Neurotransmission: Triptans may also attenuate pain signaling within the trigeminocervical complex in the brainstem.

Receptor Binding Affinity

Preclinical studies established the high affinity of BMS-180048 for its target receptors. The binding affinities (pKi) are summarized in the table below. A higher pKi value indicates a stronger binding affinity.

| Receptor Subtype | Species | pKi Value |

| 5-HT1B | Rat | 7.44 |

| 5-HT1B | Human | 7.68 |

| 5-HT1D | Human | 8.36 |

In Vitro and In Vivo Pharmacology

Receptor Binding Assays: Standard radioligand binding assays were employed to determine the affinity of BMS-180048 for various serotonin receptor subtypes. These assays typically involve incubating cell membranes expressing the receptor of interest with a radiolabeled ligand and varying concentrations of the unlabeled test compound (BMS-180048). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibition constant (Ki).

Isolated Tissue Preparations: The functional activity of BMS-180048 was assessed using isolated tissue preparations, such as rabbit saphenous vein and dog basilar artery, which are known to express 5-HT1-like receptors. The contractile responses of these tissues to increasing concentrations of the drug were measured to determine its potency and efficacy.

In Vivo Models: The antimigraine potential of BMS-180048 was evaluated in animal models that are predictive of efficacy in humans. One such model involves measuring the drug's ability to constrict porcine carotid arteriovenous anastomoses (AVAs). Triptans are known to selectively reduce blood flow through these AVAs, which is thought to be analogous to their effect on intracranial vessels in humans.

Clinical Development

BMS-180048 progressed through all three phases of clinical trials, demonstrating preliminary efficacy and an acceptable safety profile in early studies.

Pharmacokinetics

Pharmacokinetic studies were conducted in healthy volunteers and migraine patients, both during and between migraine attacks.

| Parameter | Route of Administration | Dose | Value |

| Time to Peak Plasma Concentration (Tmax) | Oral | 75, 150, 200 mg | 1-2 hours |

| Half-life (t1/2) | Intravenous | 12.7, 25.3, 38.0 mg | Approximately 8 hours |

Studies indicated that the pharmacokinetics of this compound were proportional to the dose administered.

Clinical Efficacy

Clinical trials evaluated the efficacy of BMS-180048 in the acute treatment of migraine headaches.

| Study Phase | Doses | Key Findings |

| Phase 2 | 75, 150, 200 mg | Doses of 150 mg and 200 mg showed a greater decrease in headache intensity scores at 2 hours post-dose compared to placebo. |

| Phase 3 | Not specified in detail in available literature | The drug reached Phase 3 clinical trials, suggesting positive outcomes in earlier phases. |

Safety and Tolerability

The most commonly reported adverse event in clinical trials was paresthesia. A dedicated study was conducted to investigate the cardiovascular safety of BMS-180048, a known concern with the triptan class of drugs due to their vasoconstrictive properties. This study in patients who had previously experienced chest symptoms with sumatriptan found no evidence of myocardial ischemia with this compound, suggesting that these symptoms are unlikely to be of cardiac origin.

Discontinuation

-

Cardiovascular Safety Concerns: Although a specific study showed no direct evidence of myocardial ischemia, the vasoconstrictive nature of all triptans remained a significant concern for regulatory agencies and clinicians. It is possible that longer-term or broader safety data from Phase 3 trials revealed a cardiovascular risk profile that was not favorable when compared to other available or emerging treatments.

-

Competitive Landscape: The late 1990s saw the approval and market success of other triptans, most notably sumatriptan. For a new entrant like this compound to succeed, it would have needed to demonstrate a significant advantage in terms of efficacy, safety, or patient convenience. It is plausible that the overall clinical profile of this compound was not sufficiently differentiated to warrant continued investment in a competitive market.

-

Strategic Business Decisions: Pharmaceutical companies periodically review their development pipelines and make strategic decisions based on a variety of factors, including market potential, development costs, and internal priorities. The discontinuation of this compound's development could have been a result of such a strategic realignment within Bristol-Myers Squibb.

Conclusion

BMS-180048 (this compound) represented a scientifically sound approach to the acute treatment of migraine, leveraging the established mechanism of 5-HT1B/1D receptor agonism. Its development progressed through extensive preclinical and clinical evaluation, demonstrating efficacy in alleviating migraine symptoms. However, like many drug candidates, its journey from the laboratory to the pharmacy was ultimately unsuccessful. While the specific reasons for its discontinuation remain unpublished, the story of this compound underscores the significant challenges and rigorous standards involved in modern drug development, particularly concerning long-term safety and the need for a clear clinical advantage in a competitive therapeutic area.

The Pharmacological Profile of Avitriptan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avitriptan (BMS-180048) is a selective serotonin 5-HT1B and 5-HT1D receptor agonist belonging to the triptan class of drugs, investigated for the acute treatment of migraine.[1] Developed by Bristol-Myers Squibb, this compound reached Phase III clinical trials before its development was discontinued due to observations of transiently elevated liver enzymes at high doses (150 mg).[2] This guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its receptor binding affinity, functional activity, pharmacokinetics, and mechanism of action, supported by experimental methodologies and visual representations of key biological pathways.

Mechanism of Action

Like other triptans, this compound's primary mechanism of action is the agonism of 5-HT1B and 5-HT1D receptors.[1] These receptors are predominantly located on intracranial blood vessels and presynaptic trigeminal nerve endings. Activation of 5-HT1B receptors on the smooth muscle of cerebral and meningeal arteries is thought to induce vasoconstriction of these painfully dilated vessels during a migraine attack.[3] Agonism of presynaptic 5-HT1D receptors on trigeminal nerve terminals inhibits the release of pro-inflammatory vasoactive neuropeptides, such as calcitonin gene-related peptide (CGRP), substance P, and neurokinin A, further contributing to the alleviation of migraine pain.[3]

In addition to its primary targets, this compound has been identified as a weak agonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the metabolism of xenobiotics. This off-target activity may have implications for its metabolic profile and the adverse events observed in clinical trials.

Receptor Binding and Functional Activity

This compound demonstrates high affinity and selectivity for 5-HT1B and 5-HT1D receptors, with lower affinity for other serotonin receptor subtypes. Its functional activity as an agonist at these receptors has been characterized in various in vitro and in vivo models.

Data Presentation: Receptor Binding Affinity and Functional Activity

| Receptor Subtype | Binding Affinity (pKi) | Functional Activity | Reference |

| Human 5-HT1B | 7.9 | Agonist | |

| Human 5-HT1D | 8.4 | Agonist | |

| Human 5-HT1A | 6.8 | - | |

| Human 5-HT1E | 6.8 | - | |

| Human 5-HT1F | 7.2 | - | |

| Human 5-HT2A | 5.8 | Weak Agonist (EC50 = 123 nM) | |

| Human 5-HT2B | 5.7 | - | |

| Human 5-HT2C | <5.0 | - | |

| Human 5-HT5A | 6.1 | - | |

| Human 5-HT6 | <5.0 | - | |

| Human 5-HT7 | 5.9 | - | |

| Aryl Hydrocarbon Receptor (AhR) | Low Affinity | Weak Agonist |

| In Vitro/In Vivo Model | Parameter | Value | Reference |

| Human Isolated Coronary Artery Constriction | pD2 | 7.39 ± 0.09 | |

| Emax (% of K+ contraction) | 13.0 ± 4.5 | ||

| Porcine Carotid Arteriovenous Anastomotic Blood Flow | ED50 (i.v.) | 76 ± 23 µg/kg |

Pharmacokinetics

This compound is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1 to 2 hours. Its pharmacokinetics are proportional to the dose in the 75-200 mg range. The bioavailability of orally administered this compound is approximately 17%. Following intravenous administration, this compound exhibits a terminal half-life of about 8 hours.

Data Presentation: Pharmacokinetic Parameters

| Parameter | Route of Administration | Value | Subject Population | Reference |

| Tmax (Time to Peak Plasma Concentration) | Oral (75-200 mg) | 1 - 2 hours | Migraine Patients | |

| Terminal Half-life (t1/2) | Intravenous (12.7-38 mg) | ~8 hours | Healthy Subjects | |

| Oral Bioavailability | Oral | 17% | - | |

| Cmax (Peak Plasma Concentration) | Oral | Reached up to ~2 µM | - | |

| Cmax (Peak Plasma Concentration) | Intravenous (10 mg) | Reached up to ~1 µM | - |

Experimental Protocols

Radioligand Binding Assay (General Protocol)

Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor.

-

Membrane Preparation: Tissues or cells expressing the target receptor are homogenized in a cold buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in a suitable assay buffer.

-

Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-serotonin) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

In a study on this compound's interaction with the Aryl Hydrocarbon Receptor, a radioligand competitive binding assay was performed using cytosolic protein from murine hepatoma Hepa1c1c7 cells, incubated with [3H]-TCDD in the presence of this compound. Specific binding was determined by subtracting non-specific binding (measured in the presence of excess unlabeled TCDF).

Functional Assay: cAMP Measurement (General Protocol)

Functional assays, such as the measurement of cyclic AMP (cAMP), are used to determine the efficacy of a compound as an agonist or antagonist at a G-protein coupled receptor. 5-HT1B and 5-HT1D receptors are Gi/o-coupled, and their activation leads to a decrease in intracellular cAMP levels.

-

Cell Culture: Cells stably expressing the human 5-HT1B or 5-HT1D receptor are cultured and seeded in microplates.

-

Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, they are stimulated with varying concentrations of the test compound (this compound) in the presence of an adenylyl cyclase activator (e.g., forskolin).

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing techniques like Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The concentration-response curve is plotted, and the EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal response) are calculated to quantify the potency and efficacy of the compound.

Aryl Hydrocarbon Receptor (AhR) Activation Assay: Reporter Gene Assay (General Protocol)

-

Cell Line: A cell line (e.g., human hepatoma cells) is engineered to contain a reporter gene (e.g., luciferase) under the control of a promoter with xenobiotic responsive elements (XREs), the DNA binding sites for the activated AhR-ARNT complex.

-

Treatment: The cells are treated with varying concentrations of the test compound (this compound).

-

Lysis and Measurement: After a defined incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

-

Data Analysis: The fold induction of reporter gene activity relative to a vehicle control is calculated to determine the agonistic activity of the test compound.

In a study on this compound, activation of AhR was assessed in reporter gene assays, which showed that this compound induced AhR-dependent transcription.

Signaling Pathways and Experimental Workflows

Diagrams

Conclusion

This compound is a potent and selective 5-HT1B/1D receptor agonist that demonstrated preliminary efficacy in the acute treatment of migraine. Its pharmacological profile is characterized by high-affinity binding to its target receptors and functional agonism leading to vasoconstriction and inhibition of neuropeptide release. The pharmacokinetic properties of this compound include rapid oral absorption and a terminal half-life of approximately 8 hours after intravenous administration. Despite its promising primary pharmacology, the development of this compound was halted due to safety concerns related to elevated liver enzymes at high doses. The discovery of its off-target activity as a weak aryl hydrocarbon receptor agonist provides a potential area for further investigation into the mechanisms underlying these adverse effects. This comprehensive pharmacological profile serves as a valuable resource for researchers in the fields of migraine therapeutics and drug development.

References

Avitriptan's Interaction with the CYP1A1 Induction Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avitriptan, a serotonin 5-HT1B/1D receptor agonist developed for the treatment of migraine, has been identified as a modulator of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1][2][3] This interaction leads to the induction of Cytochrome P450 1A1 (CYP1A1), a key enzyme in xenobiotic metabolism. This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative data from in-vitro studies, and detailed experimental protocols relevant to the interaction between this compound and the CYP1A1 induction pathway. The information presented is intended to support further research and inform drug development strategies, particularly concerning potential drug-drug interactions and off-target effects.

Introduction: The CYP1A1 Induction Pathway

The Cytochrome P450 superfamily of enzymes plays a crucial role in the metabolism of a wide array of endogenous and exogenous compounds. CYP1A1 is primarily involved in the metabolic activation of procarcinogens, such as polycyclic aromatic hydrocarbons (PAHs).[4] The expression of the CYP1A1 gene is tightly regulated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[5]

The canonical AhR signaling pathway is initiated by the binding of a ligand to the cytosolic AhR, which is complexed with heat shock protein 90 (Hsp90), X-associated protein 2 (XAP2), and p23. Ligand binding induces a conformational change, leading to the translocation of the AhR complex into the nucleus. In the nucleus, AhR dissociates from its chaperone proteins and heterodimerizes with the AhR Nuclear Translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) in the promoter region of target genes, including CYP1A1, thereby initiating their transcription.

This compound as a Ligand and Agonist of the Aryl Hydrocarbon Receptor

Recent in-vitro studies have demonstrated that this compound can act as a ligand and a weak agonist of the human AhR. This interaction is the primary mechanism through which this compound induces CYP1A1 expression.

Binding Affinity and Agonistic Activity

This compound has been identified as a low-affinity ligand of the AhR. Radioligand competitive binding assays have shown that this compound can displace the high-affinity AhR ligand, 3H-TCDD. Further computational docking studies have estimated the binding affinity of this compound to the human AhR to be -3.1 kcal/mol.

Reporter gene assays have confirmed that this compound can activate AhR-dependent transcription. This agonistic activity, although weaker compared to potent AhR agonists like TCDD, is sufficient to trigger the downstream signaling cascade leading to CYP1A1 induction.

Quantitative Analysis of CYP1A1 Induction by this compound

The induction of CYP1A1 by this compound has been quantified in various human cell lines, revealing a cell-type-specific response. The following tables summarize the key quantitative data from these studies.

| Cell Line | Treatment | Concentration (µM) | Fold Induction of CYP1A1 mRNA (relative to control) |

| LS180 (Human Colon Adenocarcinoma) | This compound | 100 | ~38-fold |

| Donitriptan | 100 | ~8-fold | |

| MIHA (Immortalized Human Hepatocytes) | This compound | - | 215-fold |

| Donitriptan | - | 16-fold | |

| TCDD | - | 150-fold | |

| Primary Human Hepatocytes | This compound | - | ~2-fold (non-significant) |

| Donitriptan | - | ~4-fold (non-significant) | |

| TCDD | - | 400 to 1600-fold |

Table 1: CYP1A1 mRNA Induction by Triptans in Different Human Cell Lines.

| Cell Line | Treatment | Observation |

| MIHA (AhR-knockout) | This compound | No induction of CYP1A1 mRNA |

| Wild-type MIHA | This compound | Strong induction of CYP1A1 mRNA |

Table 2: AhR-Dependency of CYP1A1 Induction by this compound.

Signaling Pathways and Experimental Workflows

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The following diagram illustrates the canonical AhR signaling pathway leading to the induction of CYP1A1.

Caption: this compound-mediated AhR signaling pathway for CYP1A1 induction.

Experimental Workflow for Assessing CYP1A1 Induction

The diagram below outlines a typical experimental workflow to investigate the effect of a compound like this compound on CYP1A1 induction.

Caption: Workflow for in-vitro analysis of CYP1A1 induction.

Detailed Experimental Protocols

The following are generalized protocols based on the methodologies described in the cited literature for investigating this compound's effect on the CYP1A1 pathway.

Cell Culture and Treatment

-

Cell Lines: Human colon adenocarcinoma cells (LS180) and immortalized human hepatocytes (MIHA) are suitable models.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for MIHA, RPMI-1640 for LS180) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in multi-well plates and allowed to attach. Subsequently, the medium is replaced with fresh medium containing this compound at various concentrations (e.g., 0.1 to 100 µM) or a vehicle control (e.g., DMSO). Incubation times typically range from 24 to 48 hours.

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)

-

RNA Isolation: Total RNA is extracted from treated and control cells using a commercial kit (e.g., TRIzol reagent) following the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qRT-PCR: The relative expression of CYP1A1 mRNA is quantified using a real-time PCR system with specific primers for human CYP1A1 and a reference gene (e.g., GAPDH or β-actin) for normalization. The fold change in expression is calculated using the ΔΔCt method.

Western Blotting

-

Protein Extraction: Total protein is extracted from cells using a lysis buffer containing protease inhibitors.

-

Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA or Bradford assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for human CYP1A1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Reporter Gene Assay

-

Cell Line: A human hepatoma cell line stably transfected with a luciferase reporter gene under the control of an AhR-responsive element (e.g., AZ-AHR cells) is used.

-

Procedure: Cells are treated with this compound or a control substance. After a defined incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. The fold induction of luciferase activity reflects the activation of the AhR pathway.

Radioligand Competitive Binding Assay

-

Preparation: Cytosolic fractions from mouse hepatoma (Hepa-1) cells are used as a source of AhR.

-

Assay: The cytosolic preparation is incubated with a fixed concentration of a radiolabeled AhR ligand (e.g., 3H-TCDD) and varying concentrations of the competitor ligand (this compound).

-

Measurement: The amount of bound radioligand is measured by scintillation counting. The ability of this compound to displace the radioligand indicates its binding to the AhR.

Implications for Drug Development

The finding that this compound induces CYP1A1 via the AhR pathway has several important implications for drug development:

-

Drug-Drug Interactions: Co-administration of this compound with other drugs that are substrates of CYP1A1 could lead to altered metabolism and potentially altered efficacy or toxicity of those drugs. While triptans, in general, have a relatively wide therapeutic index, and few clinically significant pharmacokinetic interactions have been observed, vigilance is required.

-

Pharmacokinetic Variability: The induction of CYP1A1 can be influenced by genetic polymorphisms in the AHR and CYP1A1 genes, which could contribute to inter-individual variability in the response to this compound.

-

Off-Target Effects: The activation of the AhR by this compound could have other biological effects beyond CYP1A1 induction, as the AhR regulates a wide range of genes involved in various physiological processes.

-

Therapeutic Potential: The ability of this compound to act as an AhR agonist suggests potential for repurposing the drug for conditions where AhR activation is beneficial, such as certain inflammatory diseases.

Conclusion

This compound has been demonstrated to be a weak agonist of the Aryl Hydrocarbon Receptor, leading to the induction of CYP1A1 in a cell-type-specific manner. This interaction is AhR-dependent and has been characterized through various in-vitro assays. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the metabolic pathways of this compound and other triptans. A thorough understanding of this interaction is crucial for assessing the potential for drug-drug interactions and for exploring the broader pharmacological profile of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Antimigraine Drug this compound Is a Ligand and Agonist of Human Aryl Hydrocarbon Receptor That Induces CYP1A1 in Hepatic and Intestinal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. CYP1A1 - Wikipedia [en.wikipedia.org]

- 5. Regulation of Human Cytochrome P4501A1 (hCYP1A1): A Plausible Target for Chemoprevention? - PMC [pmc.ncbi.nlm.nih.gov]

In-Silico Modeling of Avitriptan Receptor Binding: A Technical Guide

Introduction

Avitriptan (BMS-180048) is a second-generation triptan developed for the acute treatment of migraine headaches.[1][2] Like other triptans, its primary therapeutic action is mediated by its agonist activity at serotonin 5-HT1B and 5-HT1D receptors.[1][3] Activation of these receptors, particularly on cranial blood vessels, leads to vasoconstriction, which is believed to alleviate migraine pain.[2] Beyond its primary targets, this compound has also been identified as a weak agonist of the Aryl Hydrocarbon Receptor (AhR), an interaction that could have implications for off-target effects and drug metabolism.

In-silico modeling, encompassing techniques such as homology modeling, molecular docking, and molecular dynamics simulations, provides a powerful computational framework for elucidating the molecular interactions between a ligand like this compound and its protein targets. These methods allow researchers to predict binding affinities, visualize binding poses, and understand the structural basis of receptor activation at an atomic level. This technical guide details the methodologies and findings related to the in-silico modeling of this compound's binding to both its primary 5-HT1B/1D receptors and its secondary target, the Aryl Hydrocarbon Receptor.

Primary Target Interaction: 5-HT1B/1D Receptors

This compound's high affinity for 5-HT1B and 5-HT1D receptors is central to its antimigraine efficacy. In-silico approaches are essential for understanding the specifics of this high-affinity binding.

Quantitative Binding Data

Experimental binding assays have quantified this compound's affinity for several serotonin receptor subtypes, highlighting its selectivity for the 1B and 1D subtypes.

| Receptor Subtype | This compound pKi | Sumatriptan pKi |

| Human 5-HT1B | 8.3 | 7.9 |

| Human 5-HT1D | 8.8 | 8.4 |

| Human 5-ht1f | 8.0 | 7.6 |

| Human 5-HT1A | 6.8 | 6.6 |

| Human 5-HT1E | 7.5 | 7.1 |

| Data sourced from a comparative analysis of triptan binding affinities. |

Signaling Pathway

Upon binding, this compound activates the 5-HT1B/1D receptors, which are G-protein coupled receptors (GPCRs). This initiates a signaling cascade that ultimately leads to the therapeutic effect of vasoconstriction.

Experimental Protocol: In-Silico Modeling of 5-HT1B/1D Binding

While a specific study detailing the in-silico modeling of this compound with 5-HT1B/1D receptors is not available, a standard and effective protocol can be constructed based on established methodologies for GPCRs.

1. Homology Modeling of the Receptor:

-

Template Selection: The crystal structure of the human 5-HT1B receptor (PDB ID: 4IAR) serves as an excellent high-homology template. For the 5-HT1D receptor, the β2-adrenergic receptor (PDB ID: 2RH1) can be used, given the structural conservation within Class A GPCRs.

-

Sequence Alignment: The target amino acid sequence of the human 5-HT1B or 5-HT1D receptor is aligned with the template sequence using a tool like ClustalW.

-

Model Generation: A 3D model is generated using software such as MODELLER or the I-TASSER server. Typically, multiple models are generated, and the one with the best stereochemical quality (evaluated by Ramachandran plots) and lowest DOPE (Discrete Optimized Protein Energy) score is selected.

2. Ligand and Receptor Preparation:

-

Ligand Structure: The 3D structure of this compound is obtained from a chemical database like PubChem (CID: 133081).

-

Preparation: The ligand is prepared by adding hydrogen atoms, assigning partial charges (e.g., Gasteiger charges), and defining rotatable bonds using tools like AutoDockTools. The receptor model is prepared by removing water molecules, adding polar hydrogens, and assigning charges.

3. Molecular Docking:

-

Grid Box Definition: A grid box is defined around the putative binding site of the receptor. For 5-HT receptors, this is typically centered on key residues like Asp3.32, which forms an ionic bond with the ligand's protonated amine.

-

Docking Algorithm: A docking program like AutoDock Vina is used to predict the binding conformation of this compound within the receptor's binding pocket. The algorithm samples multiple conformations and scores them based on a calculated binding affinity (kcal/mol). The pose with the lowest energy score is typically considered the most likely binding mode.

4. Molecular Dynamics (MD) Simulation:

-

System Setup: The best-docked this compound-receptor complex is embedded in a simulated biological membrane (e.g., a POPC lipid bilayer) and solvated with water molecules (e.g., TIP3P water model).

-

Simulation: MD simulations are run for a significant duration (e.g., 100 ns) using software like GROMACS or Desmond with a suitable force field (e.g., OPLS, AMBER).

-

Analysis: The simulation trajectory is analyzed to assess the stability of the complex. Key metrics include the Root Mean Square Deviation (RMSD) of the protein backbone and ligand, and the Root Mean Square Fluctuation (RMSF) of individual residues to identify key stable interactions.

Secondary Target Interaction: Aryl Hydrocarbon Receptor (AhR)

Recent studies have revealed that this compound can also act as a low-affinity ligand and weak agonist for the human Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism.

Quantitative Binding Data

Molecular docking studies have predicted the binding energy of this compound to the ligand-binding domain (LBD) of AhR.

| Ligand | Receptor | Predicted Binding Affinity (kcal/mol) |

| This compound | Human AhR | -3.1 |

| Donitriptan | Human AhR | -3.4 |

| Data from in-silico docking studies. |

Signaling Pathway

This compound's interaction with AhR initiates a transcriptional signaling pathway, leading to the expression of genes such as CYP1A1.

Experimental Protocol: In-Silico Modeling of AhR Binding

A 2020 study by Vyhlídalová et al. provides a detailed methodology for modeling this compound's interaction with the human AhR (hAhR).

1. Homology Modeling of the hAhR Ligand Binding Domain (LBD):

-

Server: The I-TASSER server was used to generate a homology model of the hAhR LBD (residues 270–400).

-

Template Identification: I-TASSER identified Per-Arnt-Sim (PAS) domain structures as the most suitable templates.

-

Model Selection: Out of five generated models, the one with the highest C-Score (-0.05) was selected for further refinement.

2. Model Refinement with Molecular Dynamics:

-

Software: The GROMACS v2018.1 simulation package was utilized.

-

Procedure: The selected homology model was first energy-minimized. Subsequently, it was subjected to a 10 ns molecular dynamics simulation at 298 K to allow the structure to relax into a more energetically favorable conformation. The final structure from this simulation was used for docking.

3. Molecular Docking:

-

Software: AutoDock Vina was used for the docking calculations.

-

Ligand Preparation: The structure of this compound was downloaded from PubChem and prepared using AutoDockTools.

-

Grid Box Definition: A docking grid of 20 × 17 × 22 Å was centered on the binding pocket, which is lined by key residues including Thr289, His291, Phe295, and Leu353.

-

Docking Parameters: The exhaustiveness parameter was set to 100 to ensure a thorough search of the conformational space. The docked pose with the highest calculated binding affinity was selected for analysis.

General In-Silico Modeling Workflow

The process of modeling a ligand-receptor interaction follows a structured workflow, from initial data retrieval to the final analysis of the complex's dynamics.

Conclusion

In-silico modeling provides critical insights into the receptor binding characteristics of this compound. For its primary antimigraine targets, the 5-HT1B and 5-HT1D receptors, computational models predict high-affinity interactions consistent with experimental data, helping to rationalize its therapeutic efficacy. Standardized GPCR modeling protocols can be effectively applied to visualize these interactions. Furthermore, computational studies were instrumental in identifying and characterizing the low-affinity binding of this compound to the Aryl Hydrocarbon Receptor. The detailed protocols and quantitative data presented in this guide demonstrate the power of molecular modeling to dissect complex pharmacological profiles, aiding researchers and drug development professionals in understanding both on-target efficacy and potential off-target activities.

References

Methodological & Application

Application Notes and Protocols for the In-Vitro Study of Avitriptan in Human Cell Models

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Avitriptan, a member of the triptan class of drugs, has been identified as a ligand and agonist of the human Aryl Hydrocarbon Receptor (AhR).[1][2][3][4] In various in-vitro human cell models, this compound has been shown to activate the AhR signaling pathway, leading to the induction of target genes such as Cytochrome P450 1A1 (CYP1A1).[1] This off-label activity of this compound presents potential therapeutic applications beyond its traditional use in migraine treatment. These application notes provide a comprehensive overview of the in-vitro effects of this compound, including detailed experimental protocols and data presentation to guide researchers in this area.

Data Presentation

The following tables summarize the quantitative data on the in-vitro activity of this compound in human cell models.

Table 1: this compound-Mediated Induction of CYP1A1 mRNA in Human Cell Lines

| Cell Line | Treatment | Concentration | Fold Induction of CYP1A1 mRNA (Mean ± SD) | Reference |

| Immortalized Human Hepatocytes (MIHA) | This compound | 100 µM | 215-fold | |

| Human Colon Carcinoma Cells (LS180) | This compound | 100 µM | Increased | |

| Primary Human Hepatocytes | This compound | 100 µM | Not significant |

Table 2: Relative Efficacy of this compound in AhR Activation

| Assay | Cell Line | Relative Efficacy of this compound | Reference |

| Reporter Gene Assay | AZ-AHR | ~4% |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the in-vitro effects of this compound.

Cell Culture

-

Cell Lines:

-

Human Caucasian colon adenocarcinoma cells (LS180)

-

Human intestinal epithelial cells (LS174T)

-

Immortalized human hepatocytes (MIHA)

-

Hepatoma-derived AZ-AHR cells with a stably transfected AhR-responsive luciferase reporter.

-

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or EMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

AhR Reporter Gene Assay

-

Objective: To determine the agonistic or antagonistic activity of this compound on the AhR signaling pathway.

-

Procedure:

-

Seed AZ-AHR cells in 96-well plates.

-

After 24 hours, treat the cells with varying concentrations of this compound (e.g., 1 nM to 200 µM) for 24 hours.

-

For antagonist mode, co-treat with a known AhR agonist (e.g., TCDD).

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Normalize luciferase activity to total protein content.

-

Competitive Ligand Binding Assay

-

Objective: To assess the binding affinity of this compound to the AhR.

-

Procedure:

-

Use a radio-ligand competitive binding assay with [3H]-TCDD.

-

Incubate mouse hepatic cytosol (as a source of AhR) with [3H]-TCDD in the presence of increasing concentrations of this compound.

-

Measure the displacement of [3H]-TCDD to determine the binding affinity of this compound. This compound has been identified as a low-affinity ligand for AhR.

-

Immunofluorescence for AhR Nuclear Translocation

-

Objective: To visualize the translocation of AhR from the cytoplasm to the nucleus upon this compound treatment.

-

Procedure:

-

Seed LS174T cells on chamber slides.

-

Treat cells with this compound (e.g., 100 µM) for 90 minutes.

-

Fix, permeabilize, and block the cells.

-

Incubate with a primary antibody against AhR, followed by a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the subcellular localization of AhR using a fluorescence microscope.

-

Chromatin Immunoprecipitation (ChIP) Assay

-

Objective: To determine if this compound treatment leads to the binding of AhR to the promoter region of its target gene, CYP1A1.

-

Procedure:

-

Treat LS174T cells with this compound (e.g., 100 µM) for 90 minutes and 18 hours.

-

Crosslink proteins to DNA using formaldehyde.

-

Lyse the cells and sonicate the chromatin to shear DNA.

-

Immunoprecipitate the AhR-DNA complexes using an anti-AhR antibody.

-

Reverse the crosslinking and purify the DNA.

-

Use PCR to amplify the CYP1A1 promoter region containing the AhR binding site.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

Objective: To quantify the induction of CYP1A1 mRNA expression following this compound treatment.

-

Procedure:

-

Treat cells (e.g., MIHA, LS180) with this compound for 24 hours.

-

Isolate total RNA from the cells.

-

Synthesize cDNA using reverse transcriptase.

-

Perform qRT-PCR using primers specific for CYP1A1 and a housekeeping gene (e.g., GAPDH) for normalization.

-

Calculate the fold change in CYP1A1 expression relative to vehicle-treated control cells.

-

Visualizations

Caption: this compound-mediated AhR signaling pathway.

Caption: Chromatin Immunoprecipitation (ChIP) workflow.

References

- 1. mdpi.com [mdpi.com]

- 2. Antimigraine Drug this compound Is a Ligand and Agonist of Human Aryl Hydrocarbon Receptor that Induces CYP1A1 in Hepatic and Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimigraine Drug this compound Is a Ligand and Agonist of Human Aryl Hydrocarbon Receptor That Induces CYP1A1 in Hepatic and Intestinal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Avitriptan Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of Avitriptan in established animal models of migraine. Due to the limited availability of published studies detailing specific this compound administration protocols for migraine models, the following sections are based on established methodologies for other triptans, such as sumatriptan, and available pharmacokinetic data for this compound. Researchers should consider these as foundational protocols to be optimized for their specific experimental needs.

Overview of this compound

This compound is a selective 5-HT1B/1D receptor agonist.[1] Like other triptans, its primary mechanism of action in the context of migraine is believed to involve:

-

Cranial Vasoconstriction: Agonism at 5-HT1B receptors on cranial blood vessels leads to their constriction.

-

Inhibition of Neurogenic Inflammation: Activation of 5-HT1D receptors on trigeminal nerve endings inhibits the release of vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), which are implicated in the inflammatory cascade of migraine.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and comparable triptans to aid in experimental design.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (20 mg/kg) | Oral (20 mg/kg) |

| Tmax (Time to Peak Plasma Concentration) | Not Applicable | 0.5 hours |

| Cmax (Peak Plasma Concentration) | Not Reported | Not Reported |

| Bioavailability | 100% | 19.3% |

| Terminal Half-life (t1/2) | ~1 hour | ~1 hour |

Data sourced from a disposition study in rats.

Table 2: Exemplary Intravenous Doses of Triptans in Animal Models of Migraine

| Triptan | Animal Model | Dose Range | Effect |

| This compound | Anesthetized Pig | 10 - 300 µg/kg | Decreased carotid arteriovenous anastomotic blood flow[1] |

| Sumatriptan | Anesthetized Cat | 30 - 100 µg/kg | Inhibition of trigeminal neuronal activity[4] |

| Almotriptan | Anesthetized Guinea Pig | 0.3 - 3 mg/kg | Inhibition of meningeal plasma extravasation |

Table 3: Exemplary Oral and Intraperitoneal Doses of Triptans in Rodent Migraine Models

| Triptan | Animal Model | Route | Dose | Effect |

| Sumatriptan | Rat (Nitroglycerin Model) | Oral | 10 mg/kg | Blocked stress-induced allodynia |

| Sumatriptan | Mouse (Nitroglycerin Model) | Intraperitoneal | 0.6 mg/kg | Reversed mechanical and thermal allodynia |

| Zolmitriptan | Rat (Nitroglycerin Model) | Intraperitoneal | Not Specified | Ameliorated headache-like behaviors |

Experimental Protocols

The following are detailed protocols for administering this compound in common rodent models of migraine. Note: These protocols are adapted from studies using other triptans and should be optimized for this compound.

Nitroglycerin-Induced Hyperalgesia Model

This model is widely used to screen for acute anti-migraine therapies. Nitroglycerin (NTG), a nitric oxide donor, induces a state of hyperalgesia in rodents, mimicking aspects of migraine pain.

Protocol for Intraperitoneal (IP) Administration in Mice:

-

Animals: Adult male or female C57BL/6 mice (8-12 weeks old).

-

Habituation: Acclimate mice to the testing environment and handling for at least 3 days prior to the experiment.

-

Baseline Measurement: Measure baseline mechanical or thermal sensitivity using von Frey filaments or a plantar test apparatus, respectively.

-

Induction of Hyperalgesia: Administer Nitroglycerin (10 mg/kg, i.p.) dissolved in 0.9% saline.

-

This compound Administration: 30 minutes after NTG injection, administer this compound.

-

Dose Range (to be optimized): Based on protocols for other triptans, a starting range of 0.5 - 5 mg/kg (i.p.) is suggested.

-

Vehicle: Sterile 0.9% saline.

-

Volume: 10 ml/kg.

-

-

Behavioral Testing: Measure mechanical and/or thermal sensitivity at 60, 90, and 120 minutes post-NTG administration.

-

Control Groups:

-

Vehicle + Saline

-

Vehicle + NTG

-

This compound + Saline

-

Protocol for Oral Gavage (PO) Administration in Rats:

-

Animals: Adult male Sprague-Dawley rats (250-350g).

-

Habituation: Acclimate rats to handling and oral gavage procedure for 3-5 days.

-

Baseline Measurement: Measure baseline periorbital and hindpaw mechanical withdrawal thresholds using von Frey filaments.

-

Induction of Hyperalgesia: Administer Nitroglycerin (10 mg/kg, i.p.) or postauricularly.

-

This compound Administration: 30 minutes prior to NTG injection, administer this compound by oral gavage.

-

Dose Range (to be optimized): Based on oral doses of other triptans, a starting range of 5 - 20 mg/kg (p.o.) is suggested.

-

Vehicle: Water, 0.5% methylcellulose, or a palatable vehicle like sweetened condensed milk diluted in water.

-

Volume: 1-2 ml/kg.

-

-

Behavioral Testing: Measure mechanical withdrawal thresholds at 2, 3, and 4 hours post-NTG administration.

-

Control Groups:

-

Vehicle (p.o.) + Saline (i.p.)

-

Vehicle (p.o.) + NTG (i.p.)

-

This compound (p.o.) + Saline (i.p.)

-

Dural Inflammation Model

This model involves the application of an inflammatory substance to the dura mater to induce a localized neurogenic inflammation, mimicking another key aspect of migraine pathophysiology.

Protocol for Intravenous (IV) Administration in Rats:

-

Animals: Adult male Sprague-Dawley rats (250-350g).

-

Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).

-

Surgical Preparation:

-

Perform a craniotomy to expose the dura mater.

-

Cannulate the jugular vein for intravenous drug administration.

-

-

Induction of Inflammation: Apply an inflammatory soup (containing histamine, serotonin, bradykinin, and prostaglandin E2) or Complete Freund's Adjuvant (CFA) to the exposed dura.

-

This compound Administration: 15 minutes before or concurrently with the application of the inflammatory stimulus, administer this compound intravenously.

-

Dose Range (to be optimized): Based on data from the porcine model and other triptans, a starting range of 30 - 300 µg/kg (i.v.) is suggested.

-

Vehicle: Sterile 0.9% saline.

-

Volume: 1 ml/kg.

-

-

Outcome Measures:

-

Plasma Protein Extravasation: Measure the extravasation of Evans Blue dye in the dura mater.

-

c-Fos Immunohistochemistry: Assess neuronal activation in the trigeminal nucleus caudalis.

-

-

Control Groups:

-

Sham surgery + Vehicle (i.v.) + Vehicle (dural application)

-

Craniotomy + Vehicle (i.v.) + Inflammatory stimulus (dural application)

-

Craniotomy + this compound (i.v.) + Vehicle (dural application)

-

Visualizations

Signaling Pathway of this compound in Migraine

Caption: this compound's dual mechanism of action in migraine therapy.

Experimental Workflow for Nitroglycerin-Induced Hyperalgesia Model

Caption: Workflow for assessing this compound in the NTG model.

Logical Relationship in Dural Inflammation Model

Caption: this compound's inhibitory effect in the dural inflammation model.

References

Application Note: Avitriptan as an Activator of the Aryl Hydrocarbon Receptor Signaling Pathway

Introduction

Avitriptan is a member of the triptan class of drugs, primarily developed for the treatment of migraines through its action as a selective serotonin 5-HT1B and 5-HT1D receptor agonist.[1] However, recent research has unveiled an additional off-target activity for this compound. Studies have demonstrated that this compound can act as a ligand and a weak agonist for the Aryl Hydrocarbon Receptor (AhR).[2][3] This discovery opens up potential new applications for this compound and similar molecules in modulating cellular processes governed by the AhR signaling pathway, which is a key regulator of xenobiotic metabolism and immune responses.[4][5]

The AhR is a ligand-activated transcription factor that, in its inactive state, resides in the cytoplasm in a complex with chaperone proteins. Upon binding to a ligand, such as this compound, the receptor complex translocates to the nucleus. In the nucleus, AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT), and this complex binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby inducing their transcription. A primary target gene of the AhR pathway is Cytochrome P450 1A1 (CYP1A1), an enzyme involved in metabolizing foreign compounds.

This application note provides a detailed protocol for a reporter gene assay to quantify the activation of the AhR signaling pathway by this compound.

Quantitative Data Summary

The following table summarizes the activity of this compound in activating the Aryl Hydrocarbon Receptor, as determined by luciferase reporter gene assays. The data is compared to the potent, well-characterized AhR agonist TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin).

| Compound | Concentration | Target Cell Line | Relative Luciferase Induction (vs. TCDD) | Reference |

| This compound | 100 µM | AZ-AHR | ~3% | |

| Donitriptan | 100 µM | AZ-AHR | ~1.5% | |

| Naratriptan | 100 µM | AZ-AHR | ~0.5% | |

| TCDD | (Control) | AZ-AHR | 100% (approx. 1900-fold induction) |

Table 1: Relative efficacy of this compound and other triptans in activating AhR signaling compared to TCDD in AZ-AHR cells.

Signaling Pathway and Experimental Workflow

Figure 1. This compound-mediated AhR signaling pathway.

Figure 2. Experimental workflow for the AhR reporter gene assay.

Experimental Protocol: AhR Reporter Gene Assay

This protocol describes a method to measure the activation of the Aryl Hydrocarbon Receptor by this compound using a cell-based reporter assay system.

I. Principle of the Assay

This assay utilizes a mammalian cell line (e.g., HepG2) that has been stably transfected with a luciferase reporter gene under the control of a promoter containing multiple XREs. When a compound like this compound activates the endogenous AhR, the AhR-ARNT complex binds to the XREs and drives the expression of the luciferase enzyme. The amount of light produced upon the addition of a luciferase substrate is directly proportional to the level of AhR activation.

II. Materials and Reagents

-

Cell Line: Human hepatoma (HepG2) cells or another suitable cell line stably expressing an XRE-driven luciferase reporter construct.

-

Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Assay Plate: White, clear-bottom 96-well microplates suitable for luminescence readings.

-

Test Compounds:

-

This compound (stock solution in DMSO)

-

TCDD (positive control, stock solution in DMSO)

-

DMSO (vehicle control)

-

-

Reagents:

-

Phosphate-Buffered Saline (PBS)

-

Luciferase Assay Reagent (e.g., ONE-Step™ Luciferase Assay System)

-

-

Equipment:

-

Humidified incubator (37°C, 5% CO₂)

-

Plate-reading luminometer

-

Standard cell culture equipment (biosafety cabinet, centrifuge, etc.)

-

III. Assay Procedure

Day 1: Cell Seeding and Compound Treatment

-

Cell Seeding: Harvest and count the reporter cells. Seed the cells into a white, clear-bottom 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.

-

Pre-incubation: Place the plate in a humidified incubator at 37°C with 5% CO₂ for 4-6 hours to allow the cells to attach.

-

Compound Preparation:

-

Prepare serial dilutions of this compound in culture medium. A final concentration range of 1 µM to 100 µM is recommended.

-

Prepare a dilution series for the positive control, TCDD (e.g., 0.1 nM to 10 nM).

-

Prepare a vehicle control using the same final concentration of DMSO as in the test compound wells (total DMSO should not exceed 0.4%).

-

-

Cell Treatment: After the pre-incubation period, carefully remove the culture medium from the wells. Add 100 µL of the prepared media containing the test compounds, positive control, or vehicle control to the appropriate wells.

-

Incubation: Return the plate to the incubator for 22-24 hours.

Day 2: Luminescence Measurement

-

Reagent Equilibration: Remove the Luciferase Assay Reagent from storage and allow it to equilibrate to room temperature.

-

Cell Lysis: After the 22-24 hour incubation, remove the plate from the incubator. Discard the treatment media from all wells.

-

Luciferase Reaction: Add 100 µL of Luciferase Assay Reagent to each well.

-

Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light, to allow for complete cell lysis and stabilization of the luminescent signal.

-

Measurement: Measure the luminescence intensity from each well using a plate-reading luminometer.

IV. Data Analysis

-

Background Subtraction: Subtract the average relative light units (RLU) from cell-free control wells from all other readings.

-

Fold Induction Calculation: For each treatment, divide the average RLU by the average RLU of the vehicle control wells. This gives the fold induction of reporter gene activity.

-

Dose-Response Curves: Plot the fold induction as a function of the compound concentration to generate dose-response curves and determine EC₅₀ values if applicable.

-

Relative Efficacy: To compare with the positive control, express the maximal induction by this compound as a percentage of the maximal induction achieved with TCDD.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Antimigraine Drug this compound Is a Ligand and Agonist of Human Aryl Hydrocarbon Receptor That Induces CYP1A1 in Hepatic and Intestinal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nutritional Therapy to Modulate Tryptophan Metabolism and Aryl Hydrocarbon-Receptor Signaling Activation in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AHR Agonists -The Magic Multitasker of Immune Regulation [synapse.patsnap.com]

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay of Avitriptan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avitriptan, a member of the triptan class of drugs, was initially developed for the treatment of migraine headaches.[1][2] Its primary mechanism of action involves agonism of the serotonin 5-HT1B and 5-HT1D receptors.[1][3] However, recent research has unveiled an additional molecular pathway activated by this compound, involving the Aryl Hydrocarbon Receptor (AhR), a transcription factor that regulates the expression of a variety of genes, including the cytochrome P450 family member, CYP1A1.[4]

Studies have demonstrated that this compound acts as a ligand and agonist of AhR. Upon binding this compound, the AhR translocates to the nucleus, forms a heterodimer with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of its target genes, thereby inducing their transcription. Chromatin Immunoprecipitation (ChIP) assays have been successfully employed to demonstrate the increased binding of AhR to the CYP1A1 promoter in the presence of this compound.

These application notes provide a detailed protocol for utilizing a ChIP assay to investigate the this compound-mediated interaction of the Aryl Hydrocarbon Receptor (AhR) with the promoter of the CYP1A1 gene in human cell lines.

Signaling Pathway of this compound-mediated AhR Activation

The following diagram illustrates the signaling cascade initiated by this compound, leading to the activation of AhR and subsequent transcription of the target gene, CYP1A1.

Experimental Protocol: ChIP Assay for AhR Binding to the CYP1A1 Promoter

This protocol details the steps for performing a ChIP assay to quantify the association of AhR with the CYP1A1 promoter in response to this compound treatment.

I. Cell Culture and Treatment

-

Cell Line: Human hepatoma (HepG2) or colon adenocarcinoma (LS180) cells are suitable models.

-

Culture Conditions: Culture cells to approximately 80-90% confluency in appropriate media.

-

This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 10 µM - 100 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 1-4 hours).

II. Cross-linking and Cell Lysis

-

Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-